molecular formula C18H22O6S B15287353 [(1R,2S)-3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate

[(1R,2S)-3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate

Cat. No.: B15287353
M. Wt: 371.5 g/mol
InChI Key: WOCIBFTUEOPLOI-FYORFJHDSA-N
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Description

[(1R,2S)-3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate is a complex organic compound with a unique structure that includes deuterium atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S)-3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate typically involves multiple steps, including the introduction of deuterium atoms. The synthetic route may start with the preparation of the deuterated ethoxy group, followed by its attachment to a phenoxy group. The subsequent steps involve the formation of the hydroxy and phenyl groups, and finally, the methanesulfonate group is introduced under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

[(1R,2S)-3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols or hydrocarbons.

Scientific Research Applications

[(1R,2S)-3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of [(1R,2S)-3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The deuterium atoms in the compound can also influence its metabolic stability and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    [(1R,2S)-3-hydroxy-1-[2-(ethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate: Similar structure but without deuterium atoms.

    [(1R,2S)-3-hydroxy-1-[2-(methoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

The presence of deuterium atoms in [(1R,2S)-3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate makes it unique compared to similar compounds. Deuterium can affect the compound’s chemical and biological properties, such as its metabolic stability and interaction with enzymes and receptors.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H22O6S

Molecular Weight

371.5 g/mol

IUPAC Name

[(1R,2S)-3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate

InChI

InChI=1S/C18H22O6S/c1-3-22-15-11-7-8-12-16(15)23-18(14-9-5-4-6-10-14)17(13-19)24-25(2,20)21/h4-12,17-19H,3,13H2,1-2H3/t17-,18+/m0/s1/i1D3,3D2

InChI Key

WOCIBFTUEOPLOI-FYORFJHDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O[C@H](C2=CC=CC=C2)[C@H](CO)OS(=O)(=O)C

Canonical SMILES

CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CO)OS(=O)(=O)C

Origin of Product

United States

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